YT 146

Description

Structure

3D Structure

Properties

IUPAC Name |

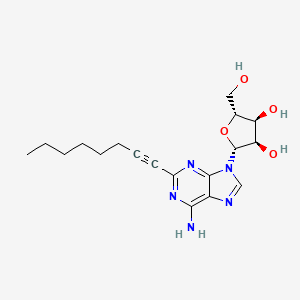

(2R,3R,4S,5R)-2-(6-amino-2-oct-1-ynylpurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-2-3-4-5-6-7-8-12-21-16(19)13-17(22-12)23(10-20-13)18-15(26)14(25)11(9-24)27-18/h10-11,14-15,18,24-26H,2-6,9H2,1H3,(H2,19,21,22)/t11-,14-,15-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVGGIHKSKVAPEY-XKLVTHTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10238211 | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90596-75-1 | |

| Record name | YT 146 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90596-75-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | YT 146 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090596751 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YT 146 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10238211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Analog Development of 2 Octynyladenosine

Synthetic Methodologies for 2-Alkynyladenosine Derivatives

The primary method for synthesizing 2-alkynyladenosine derivatives is the Sonogashira cross-coupling reaction. wikipedia.orgorganic-chemistry.org This widely utilized reaction in organic chemistry creates a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org In the context of adenosine (B11128) derivatives, the synthesis typically involves the coupling of a 2-haloadenosine, such as 2-chloroadenosine (B27285) or 2-iodoadenosine, with a terminal alkyne. nih.govscirp.org

The reaction is generally catalyzed by a palladium(0) complex and a copper(I) co-catalyst, in the presence of a base like an amine. organic-chemistry.orglibretexts.org The palladium catalyst facilitates the oxidative addition to the aryl halide (the 2-position of the adenosine), while the copper co-catalyst activates the terminal alkyne. libretexts.org These two catalytic cycles work in concert to form the desired 2-alkynyladenosine product. libretexts.org

Key features of the Sonogashira coupling include:

Mild Reaction Conditions : The reaction can often be carried out at room temperature and in aqueous media, making it suitable for complex molecules like nucleosides. wikipedia.org

Versatility : A wide range of terminal alkynes can be coupled, allowing for the introduction of diverse functional groups at the 2-position of the adenosine core. scirp.org

Catalyst Systems : While palladium and copper co-catalysis is traditional, copper-free versions have also been developed to avoid potential issues with copper. organic-chemistry.org Nickel-catalyzed Sonogashira couplings have also been explored. wikipedia.org

A common starting material for these syntheses is 2-chloroadenosine, a metabolically stable analog of adenosine itself. nih.govdrugbank.com The reactivity of the halide at the 2-position is crucial, with iodides being more reactive than bromides, which are in turn more reactive than chlorides. libretexts.org This differential reactivity can be exploited for selective synthesis. libretexts.org

Development of 2-Octynyladenosine (YT-146) as a Key Analog

2-Octynyladenosine, also identified as YT-146, was developed as a potent and selective adenosine receptor agonist. medchemexpress.comdocumentsdelivered.com Specifically, it has been characterized as a potent agonist for the A2 adenosine receptor. medchemexpress.comresearchgate.net The development of YT-146 is a direct result of systematic structure-activity relationship (SAR) studies aimed at optimizing the substituent at the C-2 position of the adenosine scaffold.

The synthesis of 2-Octynyladenosine (YT-146) logically follows the Sonogashira coupling methodology described previously. The likely synthetic route involves the reaction between a 2-haloadenosine, such as 2-chloroadenosine, and the terminal alkyne, 1-octyne.

Table 1: Proposed Synthesis of 2-Octynyladenosine (YT-146)

| Reactant 1 | Reactant 2 | Key Reaction Type | Product |

| 2-Chloroadenosine | 1-Octyne | Sonogashira Coupling | 2-Octynyladenosine |

The introduction of the octynyl group at the 2-position was found to confer significant biological activity. Studies have shown that YT-146 has cardioprotective effects and can inhibit neointimal thickening after arterial injury, highlighting its therapeutic potential. documentsdelivered.com The development of analogs like YT-146, where a hydrophobic alkynyl side chain is introduced, has been a key strategy in creating adenosine receptor agonists with specific pharmacological profiles. researchgate.net

Structural Modifications and Derivative Generation Strategies for Adenosine Receptor Agonists

The generation of adenosine receptor agonists with improved potency and selectivity is a major goal in medicinal chemistry. nih.gov This is achieved through systematic structural modifications of the adenosine molecule. The development of compounds like 2-Octynyladenosine is part of a broader strategy that explores modifications at various positions of the purine (B94841) ring and the ribose moiety.

Key strategies for generating adenosine receptor agonist derivatives include:

Modification at the C-2 Position : As exemplified by 2-Octynyladenosine, introducing substituents at the 2-position of the adenine (B156593) base is a common strategy. The introduction of an acetylenic group, often followed by a hydrophobic substituent, can lead to potent and selective A2 receptor activity. researchgate.net

Modification at the N6 Position : The N6-position is another critical site for modification. Introducing various substituents, from simple methyl groups to larger aromatic or cyclic groups, can significantly influence the affinity and efficacy of the agonist at different adenosine receptor subtypes. nih.gov

Modification of the Ribose Moiety : The sugar part of the nucleoside is also a target for modification. Changes to the ribose, such as substitutions at the 2'- or 3'-hydroxyl groups, can alter the molecule's conformation and its interaction with the receptor, thereby affecting its binding and activation properties. nih.gov

Combination of Modifications : Often, the most effective agonists are the result of combining modifications at multiple positions. For example, a compound might have substituents at both the C-2 and N6 positions, leading to a synergistic effect on receptor affinity and selectivity.

The overarching goal of these strategies is to design ligands that can selectively target one of the four adenosine receptor subtypes (A1, A2A, A2B, A3), thereby maximizing therapeutic benefits while minimizing the side effects that can arise from activating other receptor subtypes. medscape.org

Pharmacological Characterization of 2 Octynyladenosine

Adenosine (B11128) Receptor Binding Affinity and Potency

The interaction of 2-Octynyladenosine with adenosine receptors is characterized by its binding affinity, commonly expressed as the inhibition constant (Ki), and its functional potency, often measured by the half-maximal effective concentration (EC50).

A1 Adenosine Receptor Interactions

Studies have determined the binding affinity of 2-Octynyladenosine for the A1 adenosine receptor. In radioligand binding assays using [3H]CHA binding to A1 receptors, 2-Octynyladenosine displayed a Ki value of 211 nM. Generally, 2-alkynyladenosines, including 2-Octynyladenosine, are recognized for their high affinity for A1 receptors.

A2A Adenosine Receptor Interactions

2-Octynyladenosine demonstrates a pronounced affinity for the A2A adenosine receptor. Research has shown that in binding assays for A2 receptors, 2-Octynyladenosine exhibits a Ki value of 12 nM. nih.gov Another study confirmed this with a reported Ki value of 12.1 nM for [3H]NECA binding to A2 receptors. This potent interaction highlights its role as a significant A2A receptor agonist. nih.gov

A2B Adenosine Receptor Interactions

The interaction of 2-Octynyladenosine with the A2B adenosine receptor is comparatively weaker. Adenosine derivatives with a C2-alkynyl chain substitution, such as 2-Octynyladenosine, are generally less active at the low-affinity A2B subtype.

A3 Adenosine Receptor Interactions

2-Octynyladenosine is characterized by a high affinity for the A3 adenosine receptor. This is a common feature among adenosine derivatives that have an alkynyl chain substitution at the C2 position.

Receptor Selectivity Profiles

The selectivity of a compound for a specific receptor subtype over others is a critical aspect of its pharmacological characterization. For 2-Octynyladenosine, its selectivity is primarily defined by its differential binding affinities across the adenosine receptor subtypes.

In Vitro Selectivity Ratios Across Adenosine Receptor Subtypes

In vitro binding assays have been instrumental in quantifying the selectivity of 2-Octynyladenosine. The affinity of 2-Octynyladenosine for A2A receptors is approximately 17-fold higher than its affinity for A1 receptors. This was determined by comparing the Ki values of 12.1 nM for A2A receptors and 211 nM for A1 receptors. This data underscores the compound's preferential binding to the A2A receptor subtype. nih.gov

Functional Selectivity in Preclinical Models

The functional selectivity of 2-Octynyladenosine (also known as YT-146) has been demonstrated in ex vivo preclinical models, particularly in vascular tissues. Research on isolated rat femoral artery and vein has revealed a pronounced preferential vasodilatory action on the venous tissue. capes.gov.br In these studies, 2-Octynyladenosine induced complete dilation of the isolated rat femoral vein at concentrations as low as 10⁻⁷ M. capes.gov.br In contrast, the femoral artery required significantly higher concentrations, greater than 10⁻⁴ M, to achieve complete relaxation. capes.gov.br This differential effect highlights the compound's functional selectivity, showing a potent vasodilatory response in the femoral vein compared to a much weaker effect in the femoral artery. capes.gov.br This work was compared alongside the effects of another A₂A agonist, CGS 21680, which also demonstrated differential vasodilation. capes.gov.br

Table 1: Differential Vasodilatory Action of 2-Octynyladenosine in Isolated Rat Vasculature Interactive Data Table

| Tissue | Concentration for Complete Dilation | Reference |

|---|---|---|

| Femoral Vein | 10⁻⁷ M | capes.gov.br |

Agonist Activity and Efficacy at Adenosine Receptors

2-Octynyladenosine is characterized as a potent and selective agonist for A₂ adenosine receptors. Its agonist activity has been quantified through various functional assays that measure downstream signaling events following receptor activation. A primary signaling pathway for A₂A and A₂B receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). nih.govmdpi.com

In studies using PC12 cells, 2-Octynyladenosine demonstrated a concentration-dependent ability to stimulate cAMP accumulation, confirming its agonist function at A₂A receptors expressed in these cells. The efficacy and potency were quantified with an EC₅₀ value of 1.2 ± 0.9 nM for this effect. capes.gov.brdntb.gov.ua

Further investigation in the same PC12 cell line explored the compound's effect on neurotransmitter release. capes.gov.brdntb.gov.ua 2-Octynyladenosine was found to enhance ATP-evoked noradrenaline release in a concentration-dependent manner, with an EC₅₀ value of 0.23 ± 0.15 nM. capes.gov.brdntb.gov.ua This indicates that the compound not only stimulates basal second messenger systems but also effectively modulates other cellular functions, such as the release of neurotransmitters. capes.gov.brdntb.gov.ua The compound augmented the maximal response to ATP without altering ATP's intrinsic EC₅₀ value. capes.gov.brdntb.gov.ua

The potency of 2-Octynyladenosine as an A₂ agonist is also supported by radioligand binding assays, which determined a Kᵢ value of 12 nM, with a 17-fold selectivity for the A₂ receptor subtype over others.

Table 2: Functional Agonist Activity of 2-Octynyladenosine in PC12 Cells Interactive Data Table

| Assay | Parameter | Value (nM) | Reference |

|---|---|---|---|

| cAMP Production | EC₅₀ | 1.2 ± 0.9 | capes.gov.brdntb.gov.ua |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Octynyladenosine (YT-146) |

| Adenosine |

| Adenosine Triphosphate (ATP) |

| CGS 21680 |

Mechanisms of Action of 2 Octynyladenosine

Adenylyl Cyclase Modulation and cAMP Signaling Pathways

As a potent A2 adenosine (B11128) receptor agonist, 2-Octynyladenosine's principal mechanism involves the activation of these receptors, which are typically coupled to the Gs stimulatory protein. nih.gov The activation of a Gs protein-coupled receptor initiates a well-defined signaling cascade. wikipedia.org The Gs alpha subunit, once activated, stimulates the enzyme adenylyl cyclase. nih.govunina.it This enzyme catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP), a crucial second messenger. nih.govnih.gov

The resulting increase in intracellular cAMP levels leads to the activation of several downstream effectors that mediate the physiological response. wikipedia.orgnih.gov The concentration of cAMP is tightly regulated by the balance between its synthesis by adenylyl cyclase and its degradation by phosphodiesterase (PDE) enzymes. nih.gov By stimulating adenylyl cyclase, 2-Octynyladenosine effectively increases the intracellular concentration of cAMP, thereby triggering cAMP-dependent signaling pathways. wikipedia.orgnih.gov Research has shown that stimulation of adenylyl cyclase through Gs-coupled receptors can lead to an autocrine signaling pathway involving the efflux of cAMP and its subsequent hydrolysis to adenosine monophosphate (AMP), which can further stimulate adenosine receptors. nih.gov

| Pathway Component | Role in cAMP Signaling | Relevant Citations |

| 2-Octynyladenosine | Agonist for A2 Adenosine Receptor | nih.gov |

| A2 Adenosine Receptor | Gs protein-coupled receptor (GPCR) | |

| Gs Protein | Transducer; activates adenylyl cyclase upon receptor stimulation | nih.govunina.it |

| Adenylyl Cyclase | Enzyme that synthesizes cAMP from ATP | nih.govnih.gov |

| cAMP | Second messenger that activates downstream proteins like PKA and EPAC | wikipedia.orgnih.gov |

| Phosphodiesterase (PDE) | Enzyme that degrades cAMP, terminating the signal | nih.gov |

G Protein-Coupled Receptor (GPCR) Signaling Transduction

The entire signaling process of 2-Octynyladenosine is initiated at the cell surface through its interaction with G protein-coupled receptors (GPCRs). nih.gov GPCRs are the largest and most diverse group of membrane receptors in eukaryotes and share a characteristic structure of seven transmembrane domains. jackwestin.commdpi.com The mechanism begins when a ligand, such as 2-Octynyladenosine, binds to the extracellular domain of its specific receptor, in this case, the A2 adenosine receptor. nih.govyoutube.com

This binding induces a conformational change in the receptor, which allows it to interact with and activate an associated heterotrimeric G protein on the intracellular side of the membrane. jackwestin.com This activation prompts the G protein's α-subunit to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind guanosine triphosphate (GTP). mdpi.com The GTP-bound α-subunit then dissociates from the βγ-subunits and the receptor. nih.gov These dissociated subunits are then free to interact with and regulate the activity of various downstream effector proteins, such as adenylyl cyclase for Gs-coupled receptors. nih.govnih.gov While individual GPCRs are often linked to a primary G-protein family (e.g., A2 receptors to Gs), some receptors can couple to multiple G-protein subtypes, allowing for a broader range of signaling outcomes. nih.gov

| Step | Description | Relevant Citations |

| 1. Ligand Binding | 2-Octynyladenosine binds to the A2 adenosine GPCR. | nih.gov |

| 2. Receptor Activation | Ligand binding causes a conformational change in the GPCR. | jackwestin.com |

| 3. G-Protein Activation | The activated GPCR facilitates the exchange of GDP for GTP on the Gα subunit. | mdpi.com |

| 4. Subunit Dissociation | The Gα-GTP subunit dissociates from the Gβγ dimer and the receptor. | nih.gov |

| 5. Effector Modulation | The dissociated Gα-GTP subunit interacts with and modulates effector enzymes like adenylyl cyclase. | nih.govnih.gov |

Downstream Molecular Pathways Activated by 2-Octynyladenosine

The signaling cascade initiated by 2-Octynyladenosine can extend to the mitogen-activated protein kinase (MAPK) pathway. The MAPK cascade, which includes key signaling families like ERK, JNK, and p38, is a crucial regulator of cellular processes such as proliferation, differentiation, and apoptosis. nih.govmdpi.com The connection between the cAMP pathway and MAPK signaling is well-documented; for instance, PKA, activated by cAMP, can in turn activate MAP kinases. nih.gov

The classical MAPK/ERK pathway involves a series of protein kinases that transmit signals from the cell surface to the nucleus. researchgate.net This cascade typically begins with the activation of a small GTPase like Ras, which then activates Raf kinase. nih.gov Raf proceeds to phosphorylate and activate MEK1/2, which in turn phosphorylates and activates the final kinases in the cascade, ERK1/2. nih.govmdpi.com Activated ERK can then translocate to the nucleus to phosphorylate transcription factors, altering gene expression. researchgate.net The activation of this pathway downstream of GPCRs is a key mechanism for regulating long-term cellular responses. researchgate.net

Phosphoinositide signaling is another major pathway regulated by GPCRs, although it is canonically associated with Gq protein-coupled receptors rather than the Gs-coupled A2 receptor targeted by 2-Octynyladenosine. youtube.comnih.gov In the classic phosphoinositide pathway, an activated Gq protein stimulates the enzyme phospholipase C (PLC). youtube.com PLC then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). youtube.comdrugbank.com IP3 diffuses through the cytosol to trigger the release of calcium from intracellular stores, while DAG remains in the membrane to activate protein kinase C (PKC). youtube.comnih.gov

While the primary action of 2-Octynyladenosine is through the Gs/cAMP pathway, crosstalk between signaling pathways is a known phenomenon. nih.gov Some GPCRs possess the ability to couple with multiple G-protein families, and PKA (activated by the cAMP pathway) can phosphorylate and thereby modulate components of other signaling pathways, including inactivating PLCβ2. nih.govnih.gov Therefore, while not a direct effector of 2-Octynyladenosine's primary mechanism, the phosphoinositide pathway could be indirectly modulated.

A significant physiological effect of A2 adenosine receptor activation is vasorelaxation, which contributes to the regulation of blood flow and pressure. nih.gov This effect is often mediated through the production of nitric oxide (NO) in vascular endothelial cells. unina.it Upon receptor activation by an agonist like 2-Octynyladenosine, a signaling cascade leads to the activation of endothelial nitric oxide synthase (eNOS). nih.gov

Activated eNOS synthesizes the gasotransmitter NO from the amino acid L-arginine. unina.it Being a small, diffusible molecule, NO rapidly moves from the endothelial cells to adjacent vascular smooth muscle cells. unina.it In the smooth muscle cells, NO activates soluble guanylate cyclase (sGC), which increases the production of cyclic guanosine monophosphate (cGMP). unina.it The rise in cGMP ultimately leads to a decrease in intracellular calcium and the relaxation of the muscle cell, resulting in vasodilation. unina.itnih.gov Some studies show that this process can be dependent on the PI3K/Akt pathway, which can phosphorylate and activate eNOS. nih.gov

The most direct and well-established downstream effector pathway for 2-Octynyladenosine is the Protein Kinase A (PKA) pathway, which is activated by the increase in cAMP described previously. nih.gov PKA, also known as cAMP-dependent protein kinase, is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. nih.gov

In its inactive state, the regulatory subunits are bound to the catalytic subunits, suppressing their kinase activity. nih.gov When intracellular cAMP levels rise following A2 receptor stimulation, cAMP binds to the regulatory subunits. wikipedia.org This binding causes a conformational change that leads to the dissociation of the active catalytic subunits. nih.gov These freed catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, including enzymes, ion channels, and transcription factors like the cAMP-response element-binding protein (CREB), thereby mediating the diverse cellular responses to 2-Octynyladenosine. nih.gov

Biological Effects and Preclinical Research Findings of 2 Octynyladenosine

Cardiovascular System Research

Research into the cardiovascular effects of 2-Octynyladenosine has revealed its potential as a potent vasodilator with specific actions on different parts of the vascular system.

Regulation of Vascular Smooth Muscle Cell Proliferation

Data regarding the direct in vitro inhibition of vascular smooth muscle cell proliferation by 2-Octynyladenosine is not available in the provided search results.

Information on the in vivo inhibition of neointima formation by 2-Octynyladenosine is not available in the provided search results.

Vasodilatory Effects and Vascular Tone Regulation

2-Octynyladenosine has demonstrated significant vasodilatory properties, influencing blood vessel diameter and consequently, blood flow and pressure. nih.gov

As an adenosine (B11128) A2A receptor agonist, 2-Octynyladenosine elicits coronary vasodilation. nih.govnih.gov The activation of A2A adenosine receptors is a key mechanism responsible for coronary vasodilation in response to both externally administered and naturally produced adenosine. nih.gov This action is primarily mediated through the A2A receptor subtype. nih.gov Studies on adenosine analogs have shown that their vasodilatory effects in coronary arterioles are linked to the activation of adenylate cyclase and the subsequent opening of intermediate-conductance calcium-activated potassium (KCa) channels in an endothelium-independent manner. nih.gov The activation of A2A receptors can lead to the production of nitric oxide (NO) and the opening of KATP channels in the smooth muscle, both of which contribute to vasodilation. arvojournals.org

Table 1: Comparative Coronary Vasodilatory Potency

| Compound | Action |

|---|---|

| 2-Octynyladenosine (YT-146) | Potent coronary vasodilator. |

| Adenosine | Endogenous coronary vasodilator. |

| CGS21680 | Selective A2A receptor agonist that induces coronary vasodilation. nih.gov |

Preclinical studies have revealed that 2-Octynyladenosine exhibits a differential vasodilatory effect on arteries and veins. In isolated rat femoral arteries and veins, 2-Octynyladenosine demonstrated a preferential and potent vasodilatory action on the vein. nih.gov The femoral vein showed complete dilation at a concentration of 10-7 M of 2-Octynyladenosine, a response that was only partial in the femoral artery at the same concentration. nih.gov This veno-selective vasodilation suggests a higher sensitivity of venous smooth muscle to the vasodilatory effects of this compound compared to arterial smooth muscle. nih.gov The mechanism for this differential action is believed to be mediated by adenosine A2 receptors. nih.gov

Table 2: Differential Vasodilatory Effects of 2-Octynyladenosine (YT-146) on Isolated Rat Femoral Vessels

| Vessel Type | Response to 2-Octynyladenosine (10-7 M) |

|---|---|

| Femoral Artery | Partial vasodilation. nih.gov |

| Femoral Vein | Complete vasodilation. nih.gov |

Antihypertensive Properties

2-Octynyladenosine has demonstrated significant antihypertensive properties in preclinical studies. nih.govnih.gov As a selective adenosine A2 receptor agonist, its effects on blood pressure have been evaluated in various animal models. nih.govoup.com

Systemic Blood Pressure Reduction

Intravenous administration of 2-Octynyladenosine has been shown to cause a dose-dependent decrease in blood pressure in normotensive rats. nih.gov In these studies, it was found to be approximately 250 times more potent than adenosine in lowering blood pressure. nih.gov Furthermore, oral administration of 2-Octynyladenosine produced a potent and long-lasting antihypertensive effect in spontaneously hypertensive rats. nih.gov The antihypertensive effects of this compound have also been evaluated in Dahl salt-sensitive rats, a model of salt-sensitive hypertension. oup.com

| Compound | Relative Potency in Lowering Blood Pressure (vs. Adenosine) | Route of Administration | Animal Model |

|---|---|---|---|

| 2-Octynyladenosine (YT-146) | 250 times more potent | Intravenous | Normotensive rats |

| 2-Octynyladenosine (YT-146) | Potent and long-lasting | Oral | Spontaneously hypertensive rats |

Effects on Heart Rate and Cardiac Function

A notable characteristic of 2-Octynyladenosine is its limited effect on heart rate at hypotensive doses. nih.gov While other adenosine analogs like adenosine and 2-chloroadenosine (B27285) tend to decrease heart rate at doses that lower blood pressure, 2-Octynyladenosine does not exhibit this negative chronotropic effect. nih.gov Although it was found to be equipotent to adenosine in producing a negative inotropic effect (reduction in the force of muscular contraction) in isolated guinea pig atria, it was less potent than adenosine in causing atrioventricular conduction block. nih.gov This suggests that 2-Octynyladenosine has a more favorable profile regarding cardiac depressant activities compared to other adenosine agonists. nih.gov

Cardioprotective Effects Against Ischemia/Reperfusion Injury

2-Octynyladenosine has shown cardioprotective effects in the context of ischemia/reperfusion injury, a condition where tissue damage occurs when blood supply returns to tissue after a period of ischemia or lack of oxygen. nih.gov

Mitochondrial Function Preservation in Myocardium

Preclinical studies suggest that the cardioprotective effects of certain compounds against ischemia-reperfusion injury can be attributed to the preservation of mitochondrial function. mdpi.com During ischemia, a lack of oxygen and nutrients leads to mitochondrial dysfunction, which is exacerbated upon reperfusion. mdpi.com The preservation of mitochondrial integrity and function is crucial for cell survival and the recovery of cardiac function. mdpi.com While direct studies on 2-Octynyladenosine's effect on mitochondrial function are not detailed in the provided results, its cardioprotective actions likely involve mechanisms that mitigate mitochondrial damage.

Improvement of Left Ventricular Function

In isolated rat hearts subjected to ischemia followed by reperfusion, pre-ischemic infusion of 2-Octynyladenosine dose-dependently improved the post-ischemic recovery of left ventricular developed pressure (LVDP), a key indicator of cardiac contractile function. nih.gov This suggests that 2-Octynyladenosine helps in the recovery of the heart's pumping ability after an ischemic event. nih.gov The maximum improvement in LVDP recovery was observed to be 59.7% ± 2.3% of the pre-ischemic value. nih.gov Interestingly, the cardioprotective effects of 2-Octynyladenosine in this model were found to be mediated through the cardiac A1 adenosine receptor, not the A2 receptor, and involved the activation of protein kinase C. nih.gov

| Treatment | LVDP Recovery (% of pre-ischemic value) |

|---|---|

| 2-Octynyladenosine (0.03–0.3 μM) | 59.7% ± 2.3% |

| 2-Octynyladenosine + A2A AR antagonist | 55.9% ± 5.1% |

| 2-Octynyladenosine + A2BAR antagonist | 52.1% ± 1.9% |

| 2-Octynyladenosine + A3 AR antagonist | 47.5% ± 1.7% |

| 2-Octynyladenosine + A1 AR antagonist | 31.7% ± 4.6% |

| 2-Octynyladenosine + Protein kinase C inhibitor | 22.2% ± 4.5% |

Ocular System Research

Research into the effects of 2-Octynyladenosine on the ocular system has primarily focused on its potential to modulate intraocular pressure and its influence on blood flow within the eye. These investigations are crucial for understanding its therapeutic potential in conditions such as glaucoma.

Studies have identified 2-Octynyladenosine and related 2-alkynyladenosine derivatives as effective agents in reducing intraocular pressure (IOP). In preclinical research involving rabbits, the 1-octyn-1-yl derivative group, which includes 2-Octynyladenosine, was shown to decrease IOP. nih.gov This effect was also observed in rabbit models of ocular hypertension. nih.gov The mechanism behind this pressure reduction is linked to an increase in the outflow facility of aqueous humor. nih.gov This ocular hypotensive effect is mediated through the adenosine A2 receptor, as the response was inhibited by an A2 receptor antagonist but not by an A1 receptor antagonist. nih.gov In contrast, other types of adenosine agonists have been shown to lower IOP through a dual mechanism that involves an initial reduction in aqueous humor production followed by an increase in outflow facility. nih.gov

Table 1: Preclinical Findings on 2-Alkynyladenosine Derivatives and Intraocular Pressure

| Compound Group | Observed Effect on IOP in Rabbits | Proposed Mechanism of Action | Receptor Involvement |

|---|---|---|---|

| 1-octyn-1-yl derivatives (e.g., 2-Octynyladenosine) | Decrease in IOP | Increase in aqueous humor outflow facility nih.gov | Adenosine A2 Receptor nih.gov |

The vascular system of the eye is complex, with the retina and choroid having distinct blood supplies. nih.gov The effect of adenosine receptor agonists on this system is an area of active research. Studies on adenosine itself, when administered intravenously, have shown that it can significantly increase choroidal blood flow. arvojournals.org However, in the same studies, adenosine did not produce a significant effect on blood flow in the optic nerve head or the retina. arvojournals.org The lack of effect in the retinal and optic nerve circulations is thought to be due to the blood-brain barrier preventing the compound from reaching its receptors in those tissues. arvojournals.org As 2-Octynyladenosine is a selective adenosine A2 receptor agonist, its potential effects on ocular blood flow are of interest, particularly concerning its ability to influence the choroidal vasculature. nih.govnih.gov

Immunological and Inflammatory System Research

The role of 2-Octynyladenosine in the immune system is understood through its interaction with adenosine receptors, which are known to modulate the activity of key immune cells like mast cells and to influence inflammatory pathways.

Mast cells are critical immune cells that, upon activation, release a variety of bioactive mediators such as histamine (B1213489) and cytokines from their granules. nih.govmdpi.comnih.gov This process, known as degranulation, is a key event in allergic reactions. mdpi.com Adenosine receptors, particularly the A2A and A2B subtypes, play a significant role in modulating mast cell activity. frontiersin.org Research indicates that the activation of the A2B adenosine receptor can attenuate mast cell degranulation. frontiersin.org Given that 2-Octynyladenosine is an agonist for the adenosine A2 receptor, it is positioned to potentially influence these pathways, thereby modulating the release of mediators from mast cells. nih.gov

Adenosine and related compounds can exert anti-inflammatory effects by regulating the production of inflammatory signaling molecules. The activation of both A2A and A2B adenosine receptors has been found to be necessary to inhibit the synthesis of cytokines in mast cells. frontiersin.org Further research on adenine (B156593), a related purine (B94841), demonstrates its ability to suppress inflammatory responses. In studies involving lipopolysaccharide (LPS)-stimulated macrophages and mast cells, adenine was shown to inhibit the release of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov This anti-inflammatory action was also observed in a mouse model of peritonitis. nih.gov These findings highlight the potential for adenosine receptor agonists like 2-Octynyladenosine to attenuate inflammatory responses by down-regulating the production of key inflammatory mediators.

Table 2: Anti-Inflammatory Effects of Adenine in Preclinical Models

| Cell/Model Type | Stimulus | Effect of Adenine | Mediators Inhibited |

|---|---|---|---|

| RAW264.7 Macrophages | Lipopolysaccharide (LPS) | Dose-dependent reduction in cytokine production nih.gov | TNF-α, IL-6 nih.gov |

| Primary Mast Cells | Lipopolysaccharide (LPS) | Attenuation of inflammatory cytokine release nih.gov | TNF-α, IL-6 nih.gov |

Other Systemic and Cellular Effects

Beyond its effects on the ocular and immune systems, 2-Octynyladenosine has been investigated for its systemic and cellular activities, notably its impact on the cardiovascular system and cellular energy production.

As a selective adenosine A2 receptor agonist, 2-Octynyladenosine (also referred to in studies as YT-146) has demonstrated antihypertensive effects. nih.govnih.gov In studies using Dahl salt-sensitive rats, a model for hypertension, oral administration of YT-146 produced a significant blood pressure-lowering effect. nih.gov

Furthermore, research has uncovered cardioprotective effects of 2-Octynyladenosine at the cellular level. In isolated rat hearts subjected to ischemia and reperfusion, pre-treatment with YT-146 was found to significantly improve the recovery of left ventricular pressure. documentsdelivered.com This protective effect is attributed, at least in part, to the preservation of mitochondrial function. The compound was shown to attenuate the influx of sodium into myocardial mitochondria during ischemia, which helps maintain the energy-producing capability of the mitochondria. documentsdelivered.com

Table 3: Systemic and Cellular Research Findings for 2-Octynyladenosine (YT-146)

| Area of Research | Model System | Key Findings | Proposed Mechanism |

|---|---|---|---|

| Cardiovascular (Antihypertensive) | Dahl Salt-Sensitive Rats | Demonstrated significant antihypertensive effects. nih.gov | Selective agonism of the Adenosine A2 receptor. nih.govnih.gov |

| Cellular (Cardioprotection) | Ischemic/Reperfused Rat Hearts | Improved post-ischemic recovery of heart function; restored high-energy phosphate (B84403) content. documentsdelivered.com | Preservation of mitochondrial function by attenuating mitochondrial Na+ influx during ischemia. documentsdelivered.com |

Table of Mentioned Compounds

| Compound Name |

|---|

| 2-Hexynyladenosine |

| 2-Octynyladenosine |

| 3,7-dimethyl-1-propargylxanthine |

| 8-cyclopentyl-1,3-dipropyl xanthine (B1682287) |

| Adenine |

| Adenosine |

| CGS-21680 |

| Cyclohexyladenosine (CHA) |

| Histamine |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| N6-cyclopentyladenosine |

| Tumor Necrosis Factor-alpha (TNF-α) |

Structure Activity Relationship Sar Studies of 2 Octynyladenosine Derivatives

Impact of 2-Alkynyl Substitutions on Receptor Affinity and Selectivity

Substitution at the C2-position of the adenosine (B11128) scaffold with alkynyl chains is a known strategy to impart selectivity, particularly for A₂ₐ receptors. nih.gov The length and nature of the 2-alkynyl substituent significantly influence how the ligand binds to the different adenosine receptor subtypes.

Research into a series of 2-alkynyladenosines demonstrated their high affinity for A₂ receptors. nih.gov In radioligand binding studies using rat striatal membranes, these compounds effectively inhibited the binding of the A₂ agonist [³H]NECA, with Ki values in the low nanomolar range. nih.gov For instance, 2-alkynyladenosines (compounds 2a-d in the study) displayed Ki values between 2.8 and 16.4 nM. nih.gov These derivatives also showed high-affinity binding to A₂ receptors from human platelet membranes. nih.gov

While potent, these initial 2-alkynyladenosines exhibited only moderate selectivity for the A₂ receptor over the A₁ receptor. nih.gov Further modifications are typically required to enhance this selectivity. For example, studies on various 2-substituted adenosine derivatives have shown that the nature of the linkage (e.g., ether, amine, thioether) and the specific aryl or alkyl group attached can dramatically alter affinity and efficacy at the A₃ and A₂ₐ receptors. nih.gov Specifically, a 2-phenylethyl ether substitution resulted in higher A₃AR affinity compared to an amine or thioether linkage. nih.gov In one series of 2-substituted ethers, 2-[2-(l-Naphthyl)ethyloxy]adenosine was identified as a highly potent and selective A₂ₐ agonist. nih.gov The introduction of an ethynyl (B1212043) moiety at the 8-position of xanthine (B1682287) antagonists has also been shown to be critical for achieving A₂ₐ selectivity. nih.gov

Table 1: Binding Affinity of 2-Alkynyladenosines at Rat A₂ Adenosine Receptors Binding affinity (Ki) was determined by inhibition of [³H]NECA binding to rat striatal membranes.

| Compound | Ki (nM) | Reference |

|---|---|---|

| 2-Hexynyladenosine | 2.8 | nih.gov |

| 2-Heptynyladenosine | 5.6 | nih.gov |

| 2-Octynyladenosine | 16.4 | nih.gov |

| 2-(1-Propynyl)adenosine | 4.5 | nih.gov |

Stereochemical Considerations in Adenosine Receptor Binding

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a ligand and its receptor. youtube.com Molecules with the same chemical formula and connectivity but different spatial orientations are known as stereoisomers, and they can exhibit vastly different biological activities. youtube.com This is because receptor binding pockets are themselves chiral, meaning they can distinguish between different stereoisomers of a ligand. youtube.comnih.gov

In the context of adenosine receptor ligands, stereochemistry plays a crucial role at several positions, including the ribose moiety and any chiral centers on substituents. nih.govnih.gov For example, the R-isomer of the A₁-selective antagonist ADPEP is 35 times more potent than its S-isomer, highlighting the importance of the stereochemistry of the 9-substituent. nih.gov Similarly, N⁶-bicycloalkyladenosines show high A₁ selectivity that is dependent on the specific stereoisomer. nih.gov

Development of Selective Agonists through SAR Optimization

The development of selective agonists for specific adenosine receptor subtypes is a primary goal of medicinal chemistry, enabling the targeted modulation of physiological processes with fewer off-target effects. nih.gov This is achieved through systematic SAR optimization, where different parts of the lead molecule, such as 2-Octynyladenosine, are chemically modified to enhance affinity and selectivity for the desired receptor subtype.

A key strategy for improving the selectivity of 2-alkynyladenosines for the A₂ receptor involves modifications at the 5'-position of the ribose sugar. nih.gov While 2-alkynyladenosines themselves have high A₂ affinity, their A₁ affinity is also significant. nih.gov By synthesizing the corresponding 2-alkynyl derivatives of adenosine-5'-N-ethyluronamide, researchers successfully retained high A₂ affinity while decreasing A₁ affinity. nih.gov This dual-modification approach resulted in up to a 10-fold increase in A₂ selectivity in binding assays and a 30- to 45-fold selectivity in functional assays. nih.gov

A similar principle of combining optimal substitutions at different positions has been applied to develop selective A₃ agonists. nih.gov SAR studies revealed that an N⁶-benzyl group tends to decrease potency at A₁ and A₂ₐ receptors, while a 5'-uronamido function enhances A₃ affinity. nih.gov The combination of these features in N⁶-benzyl-NECA produced an A₃-selective agonist. nih.gov Further optimization of the N⁶-benzyl group, such as introducing a 3-iodo substituent, led to the development of IB-MECA, a highly potent A₃ agonist with 50-fold selectivity over A₁ and A₂ₐ receptors. nih.gov The subsequent development of CI-IB-MECA and its derivatives, such as 2-chloro-4'-thioadenosine-5'-methyluronamide, has yielded even more potent and selective human A₃ receptor agonists. elsevierpure.com

Table 2: Effect of 5'-N-ethyluronamide Modification on Receptor Selectivity Data illustrates the principle of improving A₂ selectivity by combining C2 and C5' modifications.

| Compound Type | A₁ Receptor Affinity | A₂ Receptor Affinity | A₂/A₁ Selectivity | Reference |

|---|---|---|---|---|

| 2-Alkynyladenosines | High | High | Moderate | nih.gov |

| 2-Alkynyladenosine-5'-N-ethyluronamides | Attenuated | Retained | Increased (up to 10-fold) | nih.gov |

Correlation of In Vitro Binding with In Vivo Functional Outcomes

A crucial aspect of drug development is establishing a correlation between in vitro data, such as receptor binding affinity, and in vivo functional outcomes. This correlation validates the in vitro screening methods and provides confidence that the observed binding characteristics will translate into a desired physiological effect. nih.gov

For 2-alkynyladenosine derivatives, the selectivity profile observed in in vitro radioligand binding assays has been shown to correspond well with functional assay results. nih.gov For example, 2-alkynyl derivatives of adenosine-5'-N-ethyluronamide, which demonstrated enhanced A₂ selectivity in binding studies, also showed a similar pattern of selectivity in adenylate cyclase and platelet aggregation assays. nih.gov Specifically, a 30- to 45-fold selectivity for platelet A₂ receptors over A₁ receptors was confirmed in these functional studies, validating the SAR strategy. nih.gov

In a broader context, the relationship between in vitro parameters and in vivo effects for AR agonists can be complex. biologists.com While binding affinity (Ki) is a standard measure, other parameters like receptor residence time may correlate more strongly with functional efficacy for A₂ₐ agonists. bsb-muenchen.de Functional outcomes are assessed through a variety of in vivo models. For instance, the effects of adenosine agonists on coronary blood flow and cardiac function have been measured in real-time using ultrasound imaging in knockout mice, allowing for the precise determination of which receptor subtype mediates a specific physiological response. nih.gov Studies in cultured neurons also help to directly link the activation of specific neuronal adenosine receptors (A₁, A₂ₐ, or A₃) to functional outcomes like neuroprotection or neurotoxicity. nih.gov These integrated approaches, connecting molecular binding to cellular and then to whole-organism responses, are essential for the successful development of therapeutic adenosine receptor agonists. nih.govbiologists.com

Therapeutic Potential and Future Research Directions

Potential Applications in Cardiovascular Disorders

The cardiovascular system is a primary target for the therapeutic actions of adenosine (B11128) receptor agonists. Research into 2-Octynyladenosine has explored its potential utility in managing several cardiovascular conditions, including the prevention of restenosis, management of hypertension, and mitigation of ischemia/reperfusion injury.

Restenosis Prevention

In-stent restenosis, the re-narrowing of a blood vessel following percutaneous coronary intervention, remains a clinical challenge. The underlying pathology involves complex processes, including neointimal hyperplasia, inflammation, and the proliferation and migration of vascular smooth muscle cells. nih.govnih.gov This process is fundamentally a healing response to the mechanical injury caused by angioplasty and stent placement. nih.gov

While adenosine and its analogs are known to modulate inflammatory responses and cellular proliferation, which are key components of restenosis, direct research specifically investigating the efficacy of 2-Octynyladenosine in preventing restenosis is not extensively documented in the current body of scientific literature. The management of restenosis often involves the use of drug-eluting stents (DES) or drug-eluting balloons (DEB) that release anti-proliferative agents directly at the site of injury. nih.gov Future investigations could potentially explore whether the pharmacological profile of 2-Octynyladenosine makes it a candidate for such applications.

Hypertension Management

Based on available research, there is no specific information detailing the role of 2-Octynyladenosine in the management of hypertension.

Potential Applications in Ocular Conditions

The topical application of drugs to the eye is a common and non-invasive treatment method for diseases affecting the anterior segment. frontiersin.org However, delivering therapeutic agents to the posterior segment of the eye, to treat retinal diseases, presents significant challenges due to various ocular barriers. frontiersin.orgnih.gov Research in this area is focused on developing novel drug delivery systems, such as nanoparticles, hydrogels, and microneedles, to overcome these barriers. nih.govnih.govmdpi.com

Currently, there is a lack of specific research in the available scientific literature on the use of 2-Octynyladenosine for any ocular conditions. The development of a topical formulation for a retinal disease would require a highly potent and safe compound. frontiersin.org

Role in Modulating Inflammatory Processes

Inflammation is a critical biological response to harmful stimuli, but chronic or dysregulated inflammation contributes to a wide range of diseases. Macrophages are key cells in this process, capable of shifting between a pro-inflammatory (M1) and an anti-inflammatory/pro-healing (M2) state. nih.gov The modulation of inflammatory pathways is a major target for therapeutic intervention. nih.govmdpi.com

Adenosine itself is a known modulator of inflammation, generally exerting anti-inflammatory effects through its receptors. As an adenosine receptor agonist, it is plausible that 2-Octynyladenosine possesses anti-inflammatory properties. However, specific studies detailing the direct effects of 2-Octynyladenosine on inflammatory processes, such as its influence on cytokine production or macrophage polarization, are not detailed in the provided search results.

Emerging Research Areas for 2-Octynyladenosine Analogs

While research into 2-Octynyladenosine itself for the above conditions is limited, significant work is being done on its chemical analogs. Scientific exploration has led to the synthesis of novel derivatives, such as 2-alkynyl-8-aryl-9-methyladenines, which function as adenosine receptor antagonists rather than agonists. researchgate.net

One prominent emerging area for these analogs is in the treatment of metabolic diseases like diabetes. researchgate.net Research has shown that certain analogs of 2-alkynyladenosine can act as antagonists for the A2B adenosine receptor. researchgate.net This is significant because adenosine, by activating A2B receptors in the liver, can stimulate glucose production. By blocking this receptor, these novel antagonists have been shown to induce a hypoglycemic (blood sugar-lowering) effect in animal models of non-insulin-dependent diabetes mellitus. researchgate.net This suggests that the 2-alkynyladenosine scaffold is a versatile base for developing new compounds with different receptor activities and therapeutic targets, extending its relevance beyond its direct agonist effects. researchgate.net

Table of Research Findings for 2-Octynyladenosine Analogs

| Analog Class | Target Receptor | Mechanism of Action | Potential Therapeutic Area | Key Finding |

|---|

Challenges and Opportunities in Translational Research

The journey of a promising compound like 2-Octynyladenosine from the laboratory to clinical use is fraught with obstacles, a phenomenon often referred to as the "valley of death" in drug development. However, the unique properties of this selective A2A agonist also present significant opportunities for therapeutic innovation.

One of the primary challenges in the development of adenosine receptor ligands is the widespread distribution of these receptors throughout the human body. This ubiquity means that while a drug may have a desired effect on a specific target tissue, it can also cause a range of unintended and potentially undesirable side effects in other systems. For adenosine A2A receptor agonists, this presents a significant hurdle that requires careful consideration in drug design and clinical trial execution.

Another challenge lies in the common dietary consumption of methylxanthines, such as caffeine (B1668208), which act as antagonists at adenosine receptors. The presence of caffeine in a patient's system can counteract the therapeutic effects of an A2A agonist, necessitating strict control of dietary factors in clinical studies and potentially limiting real-world efficacy.

Despite these challenges, the therapeutic opportunities for 2-Octynyladenosine and other selective A2A agonists are substantial. Research has illuminated several areas where this compound could offer significant clinical benefits:

Cardioprotection: Preclinical studies have demonstrated that 2-Octynyladenosine has a protective effect on the heart during periods of ischemia and reperfusion. A 2015 study on isolated rat hearts found that pre-ischemic treatment with YT-146 improved the recovery of left ventricular pressure after a period of reduced blood flow. The compound appeared to preserve the energy-producing capacity of mitochondria within the heart muscle, suggesting a potential application in protecting cardiac tissue during events like a heart attack or cardiac surgery. documentsdelivered.com

Hypertension: Earlier research identified 2-Octynyladenosine as a potent antihypertensive agent. Its ability to lower blood pressure is a direct result of its action as an adenosine A2A receptor agonist, which leads to the relaxation of blood vessels.

Inflammation and Tissue Injury: The adenosine A2A receptor plays a crucial role in modulating the body's inflammatory response. Agonists of this receptor have shown potential in reducing inflammation and protecting tissues from damage in various disease models. This opens up possibilities for the use of compounds like 2-Octynyladenosine in treating a range of inflammatory conditions.

Myocardial Perfusion Imaging: While not directly studied for 2-Octynyladenosine, the success of other selective A2A agonists, such as Regadenoson, as pharmacological stress agents for myocardial perfusion imaging highlights a potential future application. nih.govnih.gov These agents are used to mimic the effects of exercise on the heart, allowing for diagnostic imaging in patients who are unable to exercise. nih.gov The selectivity of these agonists is key to minimizing the side effects associated with non-selective agents like adenosine. nih.govnih.gov

Future research into 2-Octynyladenosine will likely focus on overcoming the translational challenges while further exploring its therapeutic potential. This could involve the development of novel drug delivery systems to target the compound to specific tissues, thereby reducing systemic side effects. Further preclinical studies are needed to fully elucidate its mechanisms of action in different disease models and to gather the necessary safety and efficacy data to support any potential progression to human clinical trials. The path forward will require a multidisciplinary approach, integrating medicinal chemistry, pharmacology, and clinical research to hopefully translate the promise of this selective A2A agonist into tangible patient benefits.

Q & A

Q. What are the recommended methods for synthesizing 2-Octynyladenosine in laboratory settings?

- Methodological Answer : Synthesis of 2-Octynyladenosine requires precise stoichiometric control and catalytic optimization. Begin with adenosine as the base scaffold, employing selective alkylation at the 2'-position using octynyl bromide under anhydrous conditions. Monitor reaction progress via thin-layer chromatography (TLC) and purify intermediates using column chromatography. For reproducibility, document reaction parameters (e.g., temperature, solvent system, catalyst loading) in detail, referencing analogous protocols for nucleoside alkylation . If the compound is novel, provide full spectroscopic characterization (NMR, MS, HPLC); if derived from a known method, cite literature supporting identity and purity .

Q. How should researchers characterize newly synthesized 2-Octynyladenosine to confirm structural identity and purity?

- Methodological Answer :

- Spectroscopic Analysis : Use H/C NMR to confirm the octynyl moiety's integration and chemical shifts. Compare with literature data for adenosine derivatives .

- Chromatographic Purity : Perform HPLC with UV detection (λ = 260 nm for nucleosides) to assess purity (>95% recommended). Include retention time and mobile phase details .

- Elemental Analysis : Validate molecular formula via high-resolution mass spectrometry (HRMS) or elemental analysis (C, H, N).

- Thermal Properties : Measure melting point and compare with analogs to detect impurities .

Q. What safety protocols should be followed when handling 2-Octynyladenosine in laboratory environments?

- Methodological Answer : While specific toxicity data for 2-Octynyladenosine may be limited, adopt general safety practices for nucleoside analogs:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile reagents .

- Spill Management : Collect solid residues mechanically; avoid flushing into drains. For skin contact, rinse thoroughly with water .

- Storage : Store in airtight containers at -20°C to prevent hydrolysis. Label containers with CAS number and hazard symbols (if applicable) .

Advanced Research Questions

Q. How can researchers resolve contradictions between theoretical predictions and experimental data in the pharmacokinetic analysis of 2-Octynyladenosine?

- Methodological Answer :

- Error Analysis : Re-examine experimental variables (e.g., solvent polarity, pH) that may affect solubility or stability. Validate assays (e.g., LC-MS/MS for plasma stability) with positive controls .

- Computational Validation : Perform molecular dynamics simulations to assess binding affinity discrepancies. Compare with structural analogs (e.g., 2'-O-Methyladenosine) to identify steric or electronic mismatches .

- Peer Review : Present findings to interdisciplinary teams to identify overlooked variables (e.g., enzymatic degradation in biological matrices) .

Q. What strategies are effective in optimizing reaction yields for 2-Octynyladenosine derivatives under varying catalytic conditions?

- Methodological Answer :

- Catalyst Screening : Test palladium, copper, or enzyme-mediated catalysts for regioselectivity. Use design-of-experiments (DoE) to optimize temperature, solvent, and catalyst ratios .

- In Situ Monitoring : Employ real-time FTIR or Raman spectroscopy to detect intermediates and adjust reaction parameters dynamically .

- Scale-Up Considerations : Pilot small batches (1–5 g) with rigorous purification before scaling. Report yields as mean ± SD across triplicate trials .

Q. How should researchers integrate primary experimental data with existing literature to validate the biological activity of 2-Octynyladenosine?

- Methodological Answer :

- Systematic Review : Use databases like PubMed and OJOSE to compile studies on adenosine derivatives, focusing on structure-activity relationships (SAR) and assay methodologies .

- Meta-Analysis : Compare IC values or receptor-binding data across studies. Highlight methodological differences (e.g., cell lines, incubation times) that may explain variability .

- Cross-Validation : Replicate key experiments from literature (e.g., kinase inhibition assays) using identical protocols to confirm reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.